molecular formula C13H14ClNO2S2 B2940115 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide CAS No. 2034528-58-8

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2940115
CAS No.: 2034528-58-8
M. Wt: 315.83
InChI Key: WTOTXOILXVSIKR-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chlorothiophene moiety and a methoxyethyl side chain. Its molecular formula is C₁₃H₁₆ClN₃O₃S, with a molecular weight of 329.80 g/mol . The compound features a carboxamide group bridging two heteroaromatic systems: a 4-methylthiophene ring and a 5-chlorothiophene unit substituted with a methoxyethyl group.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S2/c1-8-5-11(18-7-8)13(16)15-6-9(17-2)10-3-4-12(14)19-10/h3-5,7,9H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOTXOILXVSIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to form 5-chlorothiophene-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent.

    Introduction of the Methoxyethyl Group: The next step involves the reaction of the chlorothiophene intermediate with 2-methoxyethylamine. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to facilitate the nucleophilic substitution.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with 4-methylthiophene-2-carboxylic acid chloride to form the desired carboxamide. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the carboxamide to an amine.

    Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Pathways: It can modulate signaling pathways related to inflammation and oxidative stress, including the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide with structurally related thiophene carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP/logD Biological Activity Reference
This compound C₁₃H₁₆ClN₃O₃S 329.80 5-Cl-thiophene, 4-Me-thiophene, methoxyethyl Not reported Not reported
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 5-NO₂-thiophene, CF₃, methoxyphenyl Not reported Narrow-spectrum antibacterial
N-(2-(4-Fluorophenyl)ethyl)-5-methylthiophene-2-carboxamide C₁₄H₁₄FNO₂S 263.33 5-Me-thiophene, 4-F-phenyl ethyl logP = 3.17 Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 2-NO₂-phenyl, thiophene Not reported Antimicrobial, genotoxic

Key Observations:

  • Substituent Effects: The target compound’s 5-chlorothiophene and methoxyethyl groups contrast with analogs bearing nitro (e.g., ) or fluorophenyl (e.g., ) substituents.
  • Molecular Weight : The target compound (329.80 g/mol) is heavier than simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide (248.26 g/mol) due to its branched methoxyethyl side chain .
  • logP : N-(2-(4-Fluorophenyl)ethyl)-5-methylthiophene-2-carboxamide has a logP of 3.17 , indicating moderate lipophilicity . Similar values are expected for the target compound, given its chloro and methoxy substituents.

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Molecular Formula : C20H19ClN4O2S2
  • Molecular Weight : 447.0 g/mol
  • IUPAC Name : N-[2-[[(5-chlorothiophen-2-carbonyl)amino]methyl]phenyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies using animal models of inflammation revealed a reduction in inflammatory markers, suggesting that it may inhibit pathways associated with chronic inflammation.

Research Findings and Case Studies

Study Findings Reference
In vitro study on cancer cell linesDemonstrated significant inhibition of MCF-7 and A549 cell proliferation
Antimicrobial efficacy evaluationShowed effective inhibition against Staphylococcus aureus and Escherichia coli
Animal model for inflammationReduced levels of TNF-alpha and IL-6 in treated groups

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Bacterial Cell Wall Synthesis : Its action against bacteria may involve interference with peptidoglycan synthesis.
  • Cytokine Modulation : The anti-inflammatory effects are likely mediated through the downregulation of pro-inflammatory cytokines.

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